Timonacic

Vue d'ensemble

Description

Timonacic, also known as Thioproline, is a sulfur-containing amino acid . It is a product of condensation between cysteine and formaldehyde . It has roles as a hepatoprotective agent, an antioxidant, and an antidote . It belongs to the class of organic compounds known as alpha amino acids and derivatives .

Synthesis Analysis

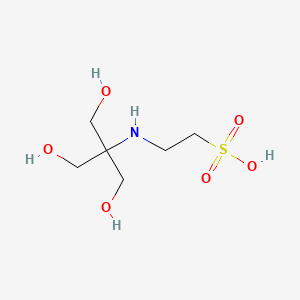

The synthesis of this compound involves the addition of L-thioproline and a potassium chloride solution into a reaction vessel . The mixed solution is heated and 2-thiopheneacetylnitrile is added dropwise . After reduced pressure distillation, a solid is precipitated, redissolved in p-xylene, and decolorized using a molecular sieve . The solution is then allowed to stand, after which the solid is filtered and dehydrated to obtain white L-N-acetyl thioproline .

Molecular Structure Analysis

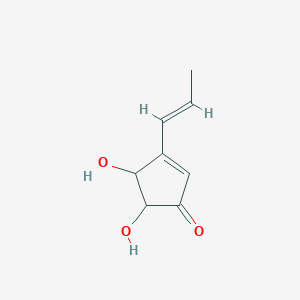

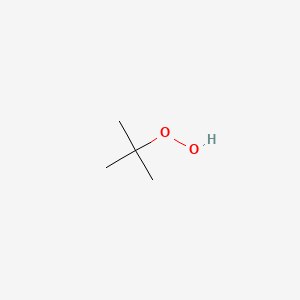

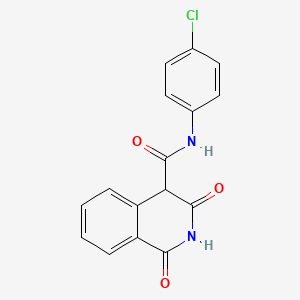

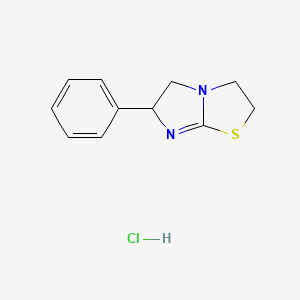

The molecular formula of this compound is C4H7NO2S . It has a molecular weight of 133.17 g/mol . The structure of this compound is that of proline in which the methylene group at position 4 is replaced by a sulfur atom .

Chemical Reactions Analysis

This compound is a product of the reaction between formaldehyde and the amino acid cysteine . This reaction takes place spontaneously and the formation of this compound is reversible . This compound is more soluble than cysteine and less reactive than formaldehyde, which facilitates its transport across cells .

Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 133.17 and a molecular formula of C4H7NO2S . It is soluble in water at 20 mg/mL .

Applications De Recherche Scientifique

Détoxification du formaldéhyde chez les mammifères

Timonacic joue un rôle crucial dans le métabolisme du formaldéhyde chez les mammifères. Il est impliqué dans des voies alternatives pour le renouvellement du formaldéhyde, en particulier dans les cellules déficientes en ADH5. Le composé réagit avec le formaldéhyde pour former un produit réversible, qui peut servir de réservoir pour le formaldéhyde, contribuant ainsi à sa détoxification .

Imagerie hépato-biliaire

En diagnostic médical, this compound a été marqué avec du technétium-99m (99mTc) pour créer un complexe utilisé en imagerie hépato-biliaire. Cette application est importante pour les tests de la fonction hépatique, où la capture du composé marqué par le foie peut fournir des informations diagnostiques précieuses .

Activité anticancéreuse

Les dérivés de thiazolidine, y compris this compound, ont montré un potentiel dans les applications anticancéreuses. Leurs propriétés structurales leur permettent d'interagir avec diverses cibles biologiques, ce qui peut être exploité pour concevoir des candidats médicaments de nouvelle génération avec une activité améliorée contre les cellules cancéreuses .

Effets neuroprotecteurs

La recherche a indiqué que this compound et ses dérivés peuvent avoir des effets neuroprotecteurs. Cette application est particulièrement pertinente dans le contexte de la neurodégénérescence et de la déficience de la mémoire, où le composé pourrait potentiellement atténuer les effets des dommages neuronaux .

Propriétés anti-inflammatoires

Les propriétés anti-inflammatoires des dérivés de l'acide thiazolidine-4-carboxylique en font des candidats pour le traitement des affections inflammatoires. En modulant la réponse inflammatoire de l'organisme, ces composés pourraient être utilisés pour soulager les symptômes de diverses maladies .

Protection cellulaire contre le stress oxydatif

Les dérivés de this compound ont été corrélés à la modulation de la structure et de la bioactivité des protéines, ce qui peut conduire à une protection cellulaire contre le stress oxydatif. Cette application est prometteuse pour le développement de traitements qui améliorent la résistance cellulaire aux dommages oxydatifs .

Safety and Hazards

Timonacic is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is also very toxic if swallowed and can cause serious damage to health by prolonged exposure . It may pose a possible risk of impaired fertility and harm to an unborn child .

Mécanisme D'action

Target of Action

Timonacic, also known as Thiazolidine-4-carboxylic acid, is a cyclic sulfur amino acid derivative .

Mode of Action

This compound has potential antineoplastic and antioxidant activities . It acts on the cellular membranes of malignant cells through an unknown mechanism . This action may induce malignant cells to revert back to an untransformed state .

Biochemical Pathways

This compound is the product of condensation between cysteine and formaldehyde . When mammalian cells are exposed to formaldehyde, the levels of the reaction products of formaldehyde with the amino acids cysteine and histidine - this compound and spinacine - are increased . These reactions take place spontaneously and the formation of this compound is reversible .

Result of Action

It is known that this compound may induce malignant cells to revert back to an untransformed state . It may also restore contact inhibition, a phenomenon characterized by the paracrine inhibition of mitosis following the formation of a critical cell mass .

Analyse Biochimique

Biochemical Properties

Timonacic interacts with formaldehyde, a highly reactive molecule, in a biochemical reaction involving free amino acids . The reaction products of formaldehyde with the amino acids cysteine and histidine - this compound and spinacine - are increased . These reactions take place spontaneously and the formation of this compound is reversible .

Cellular Effects

When mammalian cells are exposed to formaldehyde, the levels of this compound are increased This suggests that this compound may play a role in the cellular response to formaldehyde exposure

Molecular Mechanism

It is known that this compound is involved in the metabolism of formaldehyde, a process that is catalyzed by the enzyme Aldehyde dehydrogenase class 3, encoded by ADH5 in humans

Temporal Effects in Laboratory Settings

It is known that the formation of this compound from the reaction of formaldehyde with amino acids is reversible , suggesting that the levels of this compound in cells may fluctuate over time.

Metabolic Pathways

This compound is involved in the metabolism of formaldehyde, a process that starts from the reaction of formaldehyde with free amino acids . This suggests that this compound may interact with enzymes or cofactors involved in this metabolic pathway.

Propriétés

IUPAC Name |

1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLNHFMRPBPULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35041-11-3 (hydrochloride salt) | |

| Record name | Timonacic [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023675 | |

| Record name | Timonacic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444-27-9, 45521-09-3 | |

| Record name | 4-Thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timonacic [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timonacic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Timonacic | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Timonacic | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Timonacic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Timonacic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMONACIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5913T3IBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine](/img/structure/B1683084.png)